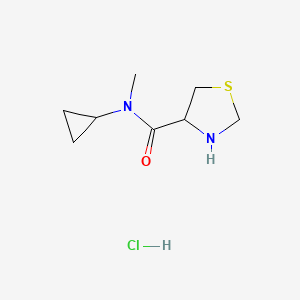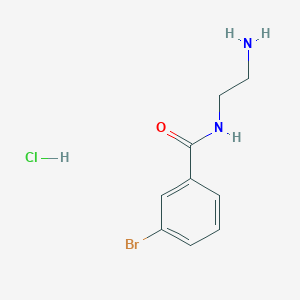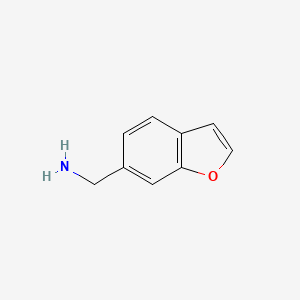
Benzofuran-6-ylmethanamine
説明
Benzofuran-6-ylmethanamine is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Benzofuran-6-ylmethanamine is a small molecule that is experimentally studied Benzofuran compounds have been found to interact with various targets, including lysozyme .
Mode of Action
Benzofuran derivatives are known for their wide range of biological and pharmacological applications . They are found in many natural products and synthetic compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran compounds are known for their wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that these compounds may be influenced by various environmental factors.
生化学分析
Biochemical Properties
Benzofuran-6-ylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase and β-secretase-1, exhibiting inhibitory activity . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in neurodegenerative diseases.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit rapid sodium ion influx in myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . These effects are significant in understanding how the compound can be used in treating cardiac conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s inhibitory activity against cholinesterase and β-secretase-1 suggests that it can modulate neurotransmitter levels and amyloid-beta aggregation, respectively . These mechanisms are essential for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that some benzofuran derivatives exhibit significant cell growth inhibitory effects over time . Understanding these temporal effects is crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, some studies have shown that benzofuran derivatives can have dramatic anticancer activities at specific dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. The major metabolic pathways include hydroxylation, which cleaves the furan ring, resulting in an unsaturated aldehyde that can undergo further oxidation or reduction . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for developing targeted therapies.
特性
IUPAC Name |
1-benzofuran-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDUBHQRMCPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

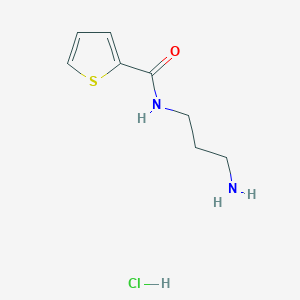
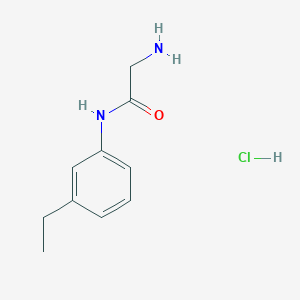
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
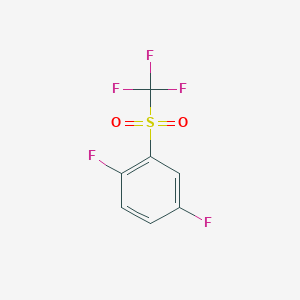
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
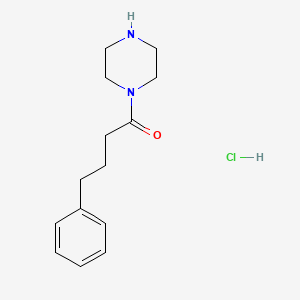


![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
